molecular formula C11H8ClNO2 B595898 Methyl 1-chloroisoquinoline-7-carboxylate CAS No. 1206975-02-1

Methyl 1-chloroisoquinoline-7-carboxylate

Cat. No. B595898
M. Wt: 221.64
InChI Key: SZKDMOYPYAUGPM-UHFFFAOYSA-N
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Description

“Methyl 1-chloroisoquinoline-7-carboxylate” is a chemical compound with the IUPAC name “methyl 1-chloro-7-isoquinolinecarboxylate”. It has a molecular weight of 221.64 . The compound is typically stored at ambient temperature .


Molecular Structure Analysis

The InChI code for “Methyl 1-chloroisoquinoline-7-carboxylate” is 1S/C11H8ClNO2/c1-15-11(14)8-3-2-7-4-5-13-10(12)9(7)6-8/h2-6H,1H3 . This code represents the molecular structure of the compound.


Physical And Chemical Properties Analysis

“Methyl 1-chloroisoquinoline-7-carboxylate” is a solid powder at room temperature .

Scientific Research Applications

Biochemistry and Material Science

“Methyl 1-chloroisoquinoline-7-carboxylate” is used in the synthesis of various compounds in the fields of life science, material science, chemical synthesis, chromatography, and analytical research .

Application

This compound is used as a building block in the synthesis of various complex molecules. It’s particularly useful in the creation of coordinative compounds based on unsaturated carboxylates accompanied by other ligands, usually N-based heterocyclic species .

Synthesis of Complex Molecules

“Methyl 1-chloroisoquinoline-7-carboxylate” is used as a building block in the synthesis of various complex molecules .

Application

This compound is used in the creation of various complex molecules in chemical synthesis .

Methods of Application

The compound is used in chemical reactions to create new compounds. The specific methods of application can vary greatly depending on the exact nature of the research being conducted .

Biological Applications

“Methyl 1-chloroisoquinoline-7-carboxylate” has been used in the synthesis of coordinative compounds based on unsaturated carboxylates accompanied by other ligands, usually N-based heterocyclic species .

Application

These compounds have shown valuable antimicrobial and antitumor activities, as well as the ability to generate metal-containing polymers suitable for various medical purposes .

Methods of Application

The compound is used in the synthesis of these coordinative compounds. The specific methods of application can vary greatly depending on the exact nature of the research being conducted .

Results or Outcomes

Some compounds synthesized using this molecule have shown valuable antimicrobial and antitumor activities. They also have the ability to generate metal-containing polymers suitable for various medical purposes .

Synthesis of Polymeric Matrices

“Methyl 1-chloroisoquinoline-7-carboxylate” has been used in the synthesis of polymeric matrices obtained from unsaturated carboxylates .

Application

These polymeric matrices have promising prospects in biomedical applications. They are used in various fields such as ophthalmology, orthopedics, dentistry tissue engineering, and drug delivery systems .

Methods of Application

The compound is used in the synthesis of these polymeric matrices. The specific methods of application can vary greatly depending on the exact nature of the research being conducted .

Results or Outcomes

The design of new polymeric matrices obtained from unsaturated carboxylates has become a very interesting subject adopted by many researchers .

Inhibition of Microbial Biofilms

“Methyl 1-chloroisoquinoline-7-carboxylate” has been used in the synthesis of compounds that inhibit the development of resistant strains or microbial biofilms on inert surfaces .

Application

These compounds have shown valuable antimicrobial activities and are used in the field of microbiology .

Methods of Application

The compound is used in the synthesis of these antimicrobial compounds. The specific methods of application can vary greatly depending on the exact nature of the research being conducted .

Results or Outcomes

Some compounds synthesized using this molecule have shown valuable antimicrobial activities and have the ability to inhibit the development of resistant strains or microbial biofilms on inert surfaces .

Safety And Hazards

“Methyl 1-chloroisoquinoline-7-carboxylate” is classified under GHS07. It may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust, mist, spray (P261), washing skin thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), and wearing protective gloves/clothing/eye protection/face protection (P280) .

properties

IUPAC Name

methyl 1-chloroisoquinoline-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClNO2/c1-15-11(14)8-3-2-7-4-5-13-10(12)9(7)6-8/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZKDMOYPYAUGPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)C=CN=C2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-chloroisoquinoline-7-carboxylate

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